

ZM241385: A Comprehensive Technical Guide to its Binding Affinity and Mechanism of Action

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Compound of Interest

Compound Name: ZM241385

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of **ZM241385**, a potent and selective antagonist for the adenosine A2A receptor. This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways.

Introduction

ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2]triazolo[2,3-a][1][3][4]triazin-5-ylamino]ethyl)phenol, is a non-xanthine derivative widely recognized for its high affinity and selectivity for the adenosine A2A receptor (A2AR).[5] Its utility as a pharmacological tool has been instrumental in elucidating the physiological and pathological roles of the A2AR. This guide serves as a technical resource for professionals in pharmacology and drug development, offering detailed insights into the binding characteristics and functional implications of **ZM241385**.

Binding Affinity of ZM241385

The binding affinity of **ZM241385** is most accurately represented by its inhibition constant (K_i), which quantifies its potency in displacing a radioligand from its target receptor. A lower K_i value signifies a higher binding affinity.

Quantitative Data Summary

The following tables summarize the reported K_i values for **ZM241385** at the four subtypes of adenosine receptors across different species and experimental systems.

Table 1: Binding Affinity (K_i) of **ZM241385** for Human Adenosine Receptors

Receptor Subtype	K_i (nM)	Cell Line	Radioligand	Reference
A2A	0.8	HEK-293	[3H]ZM241385	[2]
A2A	0.4	HEK-293	[3H]ZM241385	[6]
A1	255	CHO	Not Specified	
A2B	50	CHO	Not Specified	
A3	>10,000	HEK-293	Not Specified	

Table 2: Binding Affinity (K_i /pIC50) of **ZM241385** for Rat Adenosine Receptors

Receptor Subtype	K_i (nM) / pIC50	Tissue/Cell Line	Radioligand	Reference
A2A	pIC50 = 9.52	Pheochromocytoma cells	[3H]NECA	[5]
A1	pIC50 = 5.69	Cerebral cortex membranes	[3H]R-PIA	[5]
A3	pIC50 = 3.82	CHO cells (cloned rat A3)	[125I]AB-MECA	[5]

Table 3: Selectivity Profile of **ZM241385**

Receptor Comparison	Selectivity Fold (over A2A)	Species	Reference
A1 vs A2A	~318	Human	[3]
A2B vs A2A	~62	Human	[3]
A3 vs A2A	>1000	Human	[3]
A1 vs A2A	~1000	Guinea Pig	[7]
A2B vs A2A	~91	Guinea Pig	[7]
A3 vs A2A	~500,000	Guinea Pig	[7]

Experimental Protocols

The determination of **ZM241385**'s binding affinity is primarily achieved through radioligand binding assays. This section provides a detailed, synthesized methodology based on commonly cited experimental procedures.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes the methodology to determine the K_i value of **ZM241385** by its ability to compete with a radiolabeled ligand for binding to the A2A receptor.

3.1.1. Materials

- Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).
- Radioligand: $[3H]$ **ZM241385** is a commonly used radioligand.[8] Alternatively, a radiolabeled agonist like $[3H]$ NECA or $[3H]$ CGS21680 can be used.
- Test Compound: **ZM241385** (unlabeled).
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 μ M NECA) to determine non-specific binding.
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
- Scintillation Counter: For quantifying radioactivity.

3.1.2. Procedure

- Membrane Preparation:
 - Culture cells expressing the target receptor to a high density.
 - Harvest the cells and centrifuge to obtain a cell pellet.
 - Resuspend the pellet in ice-cold lysis buffer and homogenize.
 - Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
 - Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- Assay Setup:
 - Prepare serial dilutions of the unlabeled **ZM241385**.
 - In a 96-well plate, add the following to each well in a final volume of 250 μ L:
 - 150 μ L of the membrane preparation (containing a specific amount of protein, e.g., 10-20 μ g).
 - 50 μ L of the various concentrations of unlabeled **ZM241385** or buffer (for total binding) or the non-specific binding control.
 - 50 μ L of the radioligand at a concentration near its K_d (e.g., 3 nM [3 H]**ZM241385**).

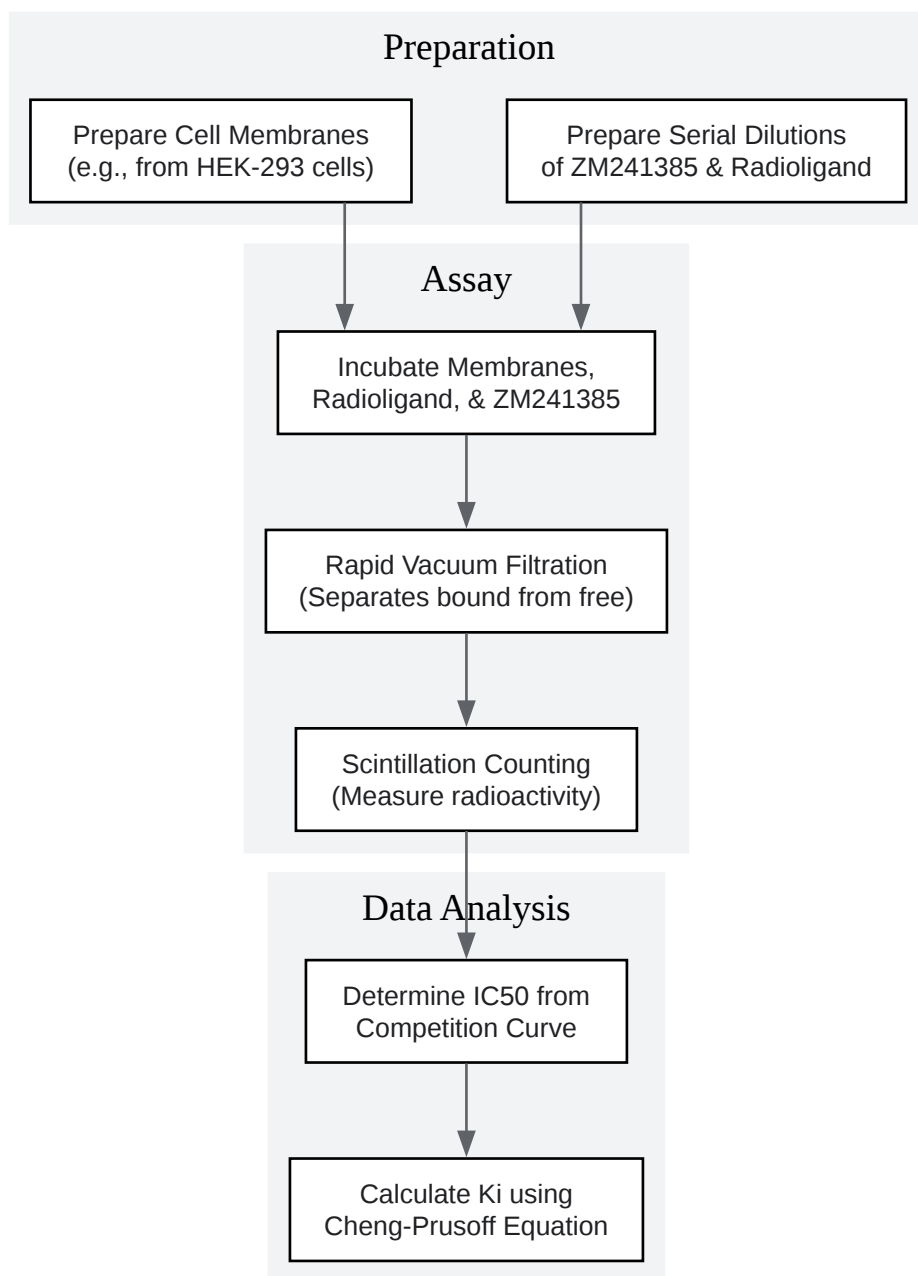
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
- Filtration and Washing:
 - Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
 - Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
- Quantification:
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3.1.3. Data Analysis

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the unlabeled **ZM241385** concentration.
- Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of **ZM241385** that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + ([L]/K_d))$
 - Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

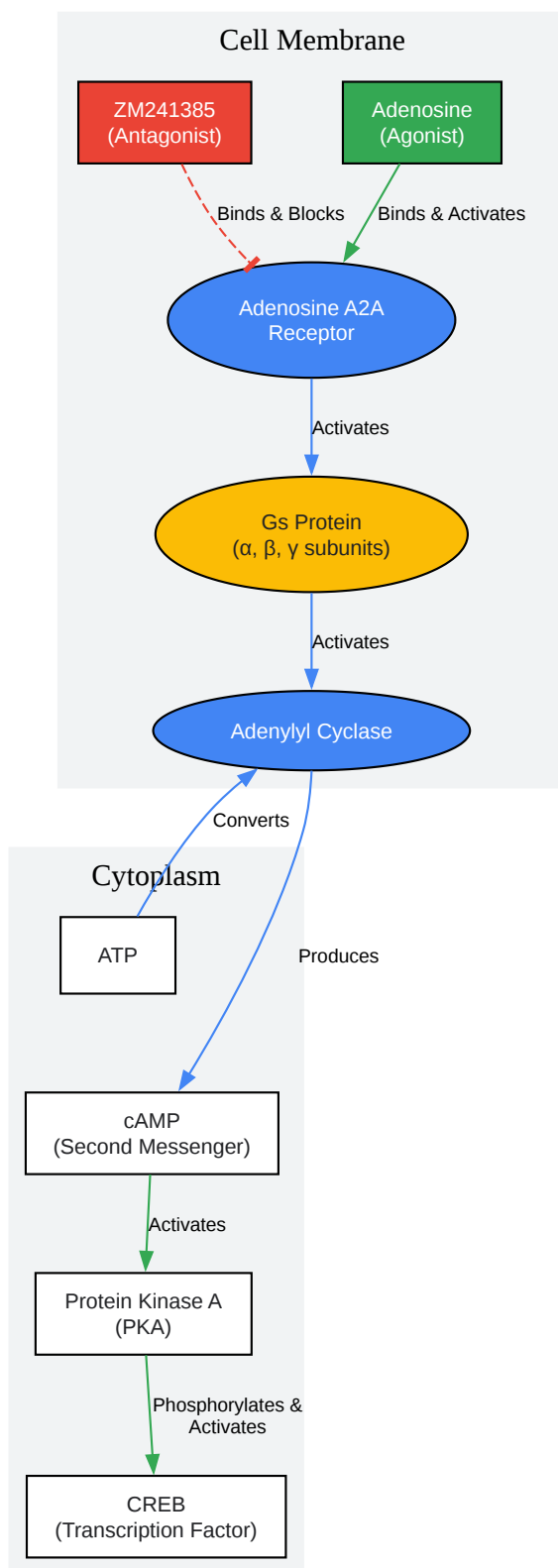


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Radioligand Binding Assay Workflow

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.



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A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist like adenosine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. **ZM241385**, as an antagonist, blocks the initial activation of the A2A receptor, thereby inhibiting this entire signaling cascade.

Conclusion

ZM241385 is a highly potent and selective antagonist of the adenosine A2A receptor, with a K_i value in the low nanomolar range for the human receptor. Its high selectivity makes it an invaluable tool for studying the physiological and pathophysiological roles of the A2A receptor. The experimental protocols outlined in this guide provide a framework for the accurate determination of its binding affinity, while the signaling pathway diagram illustrates its mechanism of action at the molecular level. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

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